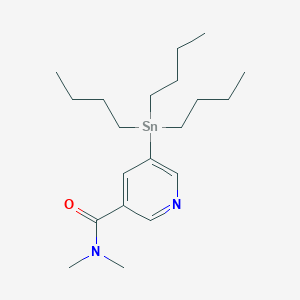![molecular formula C26H20N6O B13986240 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a common structural motif in various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using phenylboronic acid and a suitable halogenated quinazoline derivative.
Attachment of the Pyridin-2-ylmethylamino Group: This step involves the nucleophilic substitution of a halogenated quinazoline with pyridin-2-ylmethylamine under basic conditions.
Formation of the Pyridine-3-carboxamide: The final step involves the amidation of the pyridine-3-carboxylic acid with the quinazoline derivative using coupling reagents like EDC.HCl and HOBt in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions on the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Pyridin-2-ylmethylamine, phenylboronic acid, and palladium catalysts.
Major Products
Oxidation: Oxidized derivatives of the phenyl and pyridine rings.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of potassium channel function, which is relevant in the treatment of arrhythmias and other cardiovascular disorders.
Biological Research: The compound is used to investigate the role of potassium channels in cellular processes and disease mechanisms.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting potassium channels and related pathways.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting potassium channel function. It targets the ultrarapid delayed rectifier potassium current (IKur), which is involved in cardiac repolarization. By modulating this current, the compound can influence action potentials in atrial myocytes, making it a potential therapeutic agent for atrial fibrillation and other arrhythmias .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine: A potent IKur current blocker with selectivity versus hERG, Na, and Ca channels.
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide: Another compound with similar structural features and biological activity.
Uniqueness
5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to selectively inhibit IKur without significantly affecting other ion channels makes it a valuable compound for targeted therapeutic applications .
Propriétés
Formule moléculaire |
C26H20N6O |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H20N6O/c27-24(33)18-13-19(15-28-14-18)25-31-22-11-6-10-21(17-7-2-1-3-8-17)23(22)26(32-25)30-16-20-9-4-5-12-29-20/h1-15H,16H2,(H2,27,33)(H,30,31,32) |
Clé InChI |
VYWLSLYGWJKLSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CC(=CN=C5)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)

![Imidazoline, 2-[3-(2-hydroxynaphthyl)]-](/img/structure/B13986197.png)


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)


![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine](/img/structure/B13986220.png)

